BGT226

Catalog No.
S548354
CAS No.
915020-55-2
M.F
C32H29F3N6O6
M. Wt
534.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BGT226

CAS Number

915020-55-2

Product Name

BGT226

IUPAC Name

8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one

Molecular Formula

C32H29F3N6O6

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3

InChI Key

BMMXYEBLEBULND-UHFFFAOYSA-N

SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC

solubility

Soluble in DMSO, not in water

Synonyms

8-(6-methoxypyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-trifluoromethylphenyl)-1,3-dihydroimidazo(4,5-c)quinolin-2-one, BGT 226, BGT226, NVP-BGT226

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC

The exact mass of the compound BGT-226 free base is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BGT226 (also known as NVP-BGT226, CAS: 915020-55-2) is a highly potent, orally bioavailable dual inhibitor targeting both Class I Phosphoinositide 3-kinases (PI3Kα/β/γ) and the mammalian target of rapamycin (mTORC1 and mTORC2) complexes. With established IC50 values in the low nanomolar range (e.g., 4 nM for PI3Kα and approximately 1-20 nM for mTOR depending on the assay), it is procured primarily for advanced oncology modeling and signal transduction research. Unlike single-target inhibitors, BGT226 provides a comprehensive, bidirectional blockade of the PI3K/AKT/mTOR axis. This makes it an essential tool compound for researchers who need to overcome the compensatory signaling networks and acquired chemoresistance frequently encountered in preclinical solid tumor and hematological malignancy models [1].

Generic substitution with single-pathway inhibitors (such as the mTORC1-specific Rapamycin) or closely related dual inhibitors (like NVP-BEZ235) frequently fails in rigorous preclinical applications due to divergent cellular responses. Procuring Rapamycin often confounds pathway analysis because it triggers a well-documented feedback loop that hyperactivates AKT, limiting its therapeutic modeling efficacy[2]. Conversely, while NVP-BEZ235 is a close structural and functional analog to BGT226, BEZ235 induces a profound G1/G0 cell cycle arrest that paradoxically prevents significant apoptosis in certain hematological models. BGT226 is specifically selected over these alternatives because it overrides this cytostatic arrest to deliver definitive apoptotic cell death, and it maintains its antiproliferative efficacy even in cisplatin-resistant cell lines where generic chemotherapeutics fail [1].

Superior Apoptosis Induction via Cell Cycle Arrest Override vs. NVP-BEZ235

In acute leukemia models, BGT226 demonstrates a distinct mechanistic advantage over the closely related dual inhibitor NVP-BEZ235. While BEZ235 induces a profound G1/G0 cell cycle arrest that paradoxically prevents significant apoptosis, BGT226 overrides this G1 arrest, leading to potent apoptosis with IC50 values in the low nanomolar range. This makes BGT226 the preferred procurement choice for assays requiring definitive cytotoxic endpoints rather than cytostatic suspension[1].

Evidence DimensionApoptotic induction and cell cycle progression
Target Compound DataOverrides G1 arrest, induces potent apoptosis (IC50 < 100 nM)
Comparator Or BaselineNVP-BEZ235 (Induces profound G1/G0 arrest, preventing apoptosis)
Quantified DifferenceBGT226 achieves definitive apoptosis whereas BEZ235 remains cytostatic
ConditionsAcute leukemia cellular assays and ex vivo native blasts

Enables researchers to model true cytotoxic clearance in hematological malignancies rather than temporary cytostatic suppression.

Prevention of AKT Hyperactivation vs. mTORC1-Specific Inhibitors

Procuring specific mTORC1 inhibitors like Rapamycin often confounds signaling assays due to a well-documented feedback loop that hyperactivates AKT. BGT226, as a dual pan-PI3K and mTORC1/2 inhibitor, completely suppresses this feedback mechanism. In comparative assays, BGT226 achieves near-complete phosphorylation-inhibition of downstream targets (P70S6 and 4E-BP1) while concurrently downregulating p-AKT Ser473 at concentrations as low as 30 nM, a result unachievable with Rapamycin alone[1].

Evidence DimensionAKT Ser473 Phosphorylation (Feedback Activation)
Target Compound DataDownregulates p-AKT Ser473 at concentrations ≥ 30 nM
Comparator Or BaselineRapamycin (Induces AKT hyperactivation via feedback loop)
Quantified DifferenceComplete suppression of compensatory AKT signaling vs. hyperactivation
ConditionsIn vitro kinase signaling assays (e.g., FaDu cell lines)

Critical for signal transduction researchers who require clean, bidirectional blockade of the PI3K/mTOR axis without compensatory signaling artifacts.

In Vivo Oral Bioavailability and Formulation Efficacy in Refractory Models

For in vivo procurement, BGT226 offers established oral bioavailability and formulation compatibility. When formulated in standard vehicles such as 90% N-methyl-2-pyrrolidone (NMP) and 10% PEG300, oral administration of BGT226 at 5 mg/kg over 21 days yielded a 76.1% reduction in tumor growth in xenograft models. Notably, this efficacy is maintained even in models with acquired resistance to standard chemotherapeutics like cisplatin, providing a robust baseline for refractory tumor modeling [1].

Evidence DimensionIn vivo tumor growth inhibition
Target Compound Data76.1% reduction at 5 mg/kg (Oral, 21 days)
Comparator Or BaselineVehicle control / Cisplatin-resistant baseline
Quantified DifferenceSignificant tumor regression independent of acquired cisplatin resistance
ConditionsFaDu xenograft mouse model (Oral gavage, NMP/PEG300 vehicle)

Provides a validated, processable formulation route for in vivo researchers targeting chemoresistant solid tumors.

Stock Solution Stability and Assay Processability

For laboratory procurement and workflow integration, BGT226 offers excellent processability. It is highly soluble in standard organic solvents, achieving concentrations up to 22 mM in DMSO, which facilitates the preparation of stable, highly concentrated stock solutions. This solubility profile ensures reproducible serial dilutions for high-throughput in vitro screening, minimizing the precipitation artifacts often encountered with highly lipophilic kinase inhibitors[1].

Evidence DimensionStock solution solubility and stability
Target Compound DataUp to 22 mM in DMSO; stable at -20°C for months
Comparator Or BaselineStandard lipophilic kinase inhibitors (prone to precipitation)
Quantified DifferenceEnsures homogeneous suspension and reproducible IC50 generation
ConditionsIn vitro high-throughput screening preparation

Reduces assay failure rates caused by compound precipitation, ensuring reliable dose-response data in high-throughput environments.

Preclinical Modeling of Relapsed/Refractory Acute Leukemia

Because BGT226 overrides the G1/G0 cell cycle arrest that limits the efficacy of other dual inhibitors like NVP-BEZ235, it is a highly effective choice for assays requiring definitive apoptotic endpoints in hematological malignancies rather than mere cytostatic suppression [1].

In Vivo Xenograft Studies of Chemoresistant Solid Tumors

BGT226 is highly suited for in vivo oncology models due to its proven oral bioavailability and compatibility with standard NMP/PEG300 formulation vehicles. It is particularly valuable when testing against cisplatin-resistant head and neck squamous cell carcinoma (HNSCC) lines [2].

High-Throughput Signal Transduction Screening

For laboratories profiling the PI3K/AKT/mTOR axis, BGT226 provides a clean, bidirectional blockade that prevents the AKT hyperactivation artifacts commonly caused by mTORC1-specific inhibitors like Rapamycin. Its high DMSO solubility (up to 22 mM) ensures reproducible dosing across large-scale microplate assays[2], [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZXE7F2GMJJ

Other CAS

915020-55-2

Wikipedia

BGT-226

Dates

Last modified: 08-15-2023
1: Hassett MR, Sternberg AR, Roepe PD. Inhibition of Human Class I vs Class III Phosphatidylinositol 3'-Kinases. Biochemistry. 2017 Aug 22;56(33):4326-4334. doi: 10.1021/acs.biochem.7b00413. Epub 2017 Aug 8. PubMed PMID: 28719179.
2: Simioni C, Ultimo S, Martelli AM, Zauli G, Milani D, McCubrey JA, Capitani S, Neri LM. Synergistic effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway or NUP214-ABL1 fusion protein in human Acute Lymphoblastic Leukemia. Oncotarget. 2016 Nov 29;7(48):79842-79853. doi: 10.18632/oncotarget.13035. PubMed PMID: 27821800; PubMed Central PMCID: PMC5346755.
3: Alameen AA, Simioni C, Martelli AM, Zauli G, Ultimo S, McCubrey JA, Gonelli A, Marisi G, Ulivi P, Capitani S, Neri LM. Healthy CD4+ T lymphocytes are not affected by targeted therapies against the PI3K/Akt/mTOR pathway in T-cell acute lymphoblastic leukemia. Oncotarget. 2016 Aug 23;7(34):55690-55703. doi: 10.18632/oncotarget.10984. PubMed PMID: 27494886; PubMed Central PMCID: PMC5342446.
4: Simioni C, Cani A, Martelli AM, Zauli G, Alameen AA, Ultimo S, Tabellini G, McCubrey JA, Capitani S, Neri LM. The novel dual PI3K/mTOR inhibitor NVP-BGT226 displays cytotoxic activity in both normoxic and hypoxic hepatocarcinoma cells. Oncotarget. 2015 Jul 10;6(19):17147-60. PubMed PMID: 26003166; PubMed Central PMCID: PMC4627298.
5: Wong J, Welschinger R, Hewson J, Bradstock KF, Bendall LJ. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia. Oncotarget. 2014 Nov 15;5(21):10460-72. PubMed PMID: 25361005; PubMed Central PMCID: PMC4279386.
6: Graf N, Li Z, Herrmann K, Weh D, Aichler M, Slawska J, Walch A, Peschel C, Schwaiger M, Buck AK, Dechow T, Keller U. Positron emission tomographic monitoring of dual phosphatidylinositol-3-kinase and mTOR inhibition in anaplastic large cell lymphoma. Onco Targets Ther. 2014 May 23;7:789-98. doi: 10.2147/OTT.S59314. eCollection 2014. PubMed PMID: 24920919; PubMed Central PMCID: PMC4043809.
7: Katanasaka Y, Kodera Y, Yunokawa M, Kitamura Y, Tamura T, Koizumi F. Synergistic anti-tumor effects of a novel phosphatidyl inositol-3 kinase/mammalian target of rapamycin dual inhibitor BGT226 and gefitinib in non-small cell lung cancer cell lines. Cancer Lett. 2014 Jun 1;347(2):196-203. doi: 10.1016/j.canlet.2014.02.025. Epub 2014 Mar 7. PubMed PMID: 24614285.
8: Shah AT, Demory Beckler M, Walsh AJ, Jones WP, Pohlmann PR, Skala MC. Optical metabolic imaging of treatment response in human head and neck squamous cell carcinoma. PLoS One. 2014 Mar 4;9(3):e90746. doi: 10.1371/journal.pone.0090746. eCollection 2014. PubMed PMID: 24595244; PubMed Central PMCID: PMC3942493.
9: Badura S, Tesanovic T, Pfeifer H, Wystub S, Nijmeijer BA, Liebermann M, Falkenburg JH, Ruthardt M, Ottmann OG. Differential effects of selective inhibitors targeting the PI3K/AKT/mTOR pathway in acute lymphoblastic leukemia. PLoS One. 2013 Nov 14;8(11):e80070. doi: 10.1371/journal.pone.0080070. eCollection 2013. PubMed PMID: 24244612; PubMed Central PMCID: PMC3828226.
10: Yang ZY, Jiang H, Qu Y, Wei M, Yan M, Zhu ZG, Liu BY, Chen GQ, Wu YL, Gu QL. Metallopanstimulin-1 regulates invasion and migration of gastric cancer cells partially through integrin β4. Carcinogenesis. 2013 Dec;34(12):2851-60. doi: 10.1093/carcin/bgt226. Epub 2013 Jun 26. PubMed PMID: 23803695.
11: Kampa-Schittenhelm KM, Heinrich MC, Akmut F, Rasp KH, Illing B, Döhner H, Döhner K, Schittenhelm MM. Cell cycle-dependent activity of the novel dual PI3K-MTORC1/2 inhibitor NVP-BGT226 in acute leukemia. Mol Cancer. 2013 May 24;12:46. doi: 10.1186/1476-4598-12-46. PubMed PMID: 23705826; PubMed Central PMCID: PMC3689638.
12: Walsh K, McKinney MS, Love C, Liu Q, Fan A, Patel A, Smith J, Beaven A, Jima DD, Dave SS. PAK1 mediates resistance to PI3K inhibition in lymphomas. Clin Cancer Res. 2013 Mar 1;19(5):1106-15. doi: 10.1158/1078-0432.CCR-12-1060. Epub 2013 Jan 8. PubMed PMID: 23300274; PubMed Central PMCID: PMC3594365.
13: Cameron S, de Long LM, Hazar-Rethinam M, Topkas E, Endo-Munoz L, Cumming A, Gannon O, Guminski A, Saunders N. Focal overexpression of CEACAM6 contributes to enhanced tumourigenesis in head and neck cancer via suppression of apoptosis. Mol Cancer. 2012 Sep 28;11:74. doi: 10.1186/1476-4598-11-74. PubMed PMID: 23021083; PubMed Central PMCID: PMC3515475.
14: Fokas E, Yoshimura M, Prevo R, Higgins G, Hackl W, Maira SM, Bernhard EJ, McKenna WG, Muschel RJ. NVP-BEZ235 and NVP-BGT226, dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitors, enhance tumor and endothelial cell radiosensitivity. Radiat Oncol. 2012 Mar 27;7:48. doi: 10.1186/1748-717X-7-48. PubMed PMID: 22452803; PubMed Central PMCID: PMC3348043.
15: Markman B, Tabernero J, Krop I, Shapiro GI, Siu L, Chen LC, Mita M, Melendez Cuero M, Stutvoet S, Birle D, Anak O, Hackl W, Baselga J. Phase I safety, pharmacokinetic, and pharmacodynamic study of the oral phosphatidylinositol-3-kinase and mTOR inhibitor BGT226 in patients with advanced solid tumors. Ann Oncol. 2012 Sep;23(9):2399-408. doi: 10.1093/annonc/mds011. Epub 2012 Feb 22. PubMed PMID: 22357447.
16: Glienke W, Maute L, Wicht J, Bergmann L. The dual PI3K/mTOR inhibitor NVP-BGT226 induces cell cycle arrest and regulates Survivin gene expression in human pancreatic cancer cell lines. Tumour Biol. 2012 Jun;33(3):757-65. doi: 10.1007/s13277-011-0290-2. Epub 2011 Dec 15. PubMed PMID: 22170433.
17: Chang KY, Tsai SY, Wu CM, Yen CJ, Chuang BF, Chang JY. Novel phosphoinositide 3-kinase/mTOR dual inhibitor, NVP-BGT226, displays potent growth-inhibitory activity against human head and neck cancer cells in vitro and in vivo. Clin Cancer Res. 2011 Nov 15;17(22):7116-26. doi: 10.1158/1078-0432.CCR-11-0796. Epub 2011 Oct 5. PubMed PMID: 21976531.
18: Baumann P, Schneider L, Mandl-Weber S, Oduncu F, Schmidmaier R. Simultaneous targeting of PI3K and mTOR with NVP-BGT226 is highly effective in multiple myeloma. Anticancer Drugs. 2012 Jan;23(1):131-8. doi: 10.1097/CAD.0b013e32834c8683. PubMed PMID: 21959532.
19: Sanchez CG, Ma CX, Crowder RJ, Guintoli T, Phommaly C, Gao F, Lin L, Ellis MJ. Preclinical modeling of combined phosphatidylinositol-3-kinase inhibition with endocrine therapy for estrogen receptor-positive breast cancer. Breast Cancer Res. 2011 Mar 1;13(2):R21. doi: 10.1186/bcr2833. PubMed PMID: 21362200; PubMed Central PMCID: PMC3219179.

Explore Compound Types